3-Benzothiazol-2-yl-acrylic acid

Description

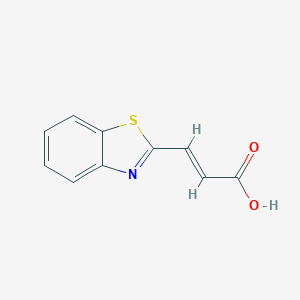

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWKVCNWFMPGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 3 Benzothiazol 2 Yl Acrylic Acid Derivatives

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the introduction of various functional groups through esterification and amidation. These transformations are fundamental in altering the solubility, polarity, and biological interaction profile of the parent molecule.

Esterification Reactions for Molecular Diversification

Esterification of the carboxylic acid moiety in 3-benzothiazol-2-yl-acrylic acid derivatives is a common strategy for creating new molecular entities. This reaction is typically achieved by reacting the acid with an alcohol under acidic conditions or by using a coupling agent. The process involves the conversion of the hydroxyl group of the carboxylic acid into an alkoxy group, yielding an ester.

Standard methods for esterification, such as the Fischer-Speier esterification, utilize an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Alternatively, reactions can be performed with acryloyl chloride in the presence of a solvent medium like N,N-Dimethyl acetamide (B32628) (DMAc), which can yield high-purity products. The choice of alcohol is a key determinant of the resulting ester's properties. For instance, the use of long-chain alcohols can increase lipophilicity, while alcohols containing other functional groups can be used to introduce new reactive handles into the molecule. The synthesis of acrylic acid esters is a well-established process, often involving the dehydration of glycerol (B35011) to acrolein, followed by oxidation to acrylic acid, and subsequent esterification with an alcohol.

Kinetic studies of the esterification of acrylic acid with ethanol (B145695) using sulfuric acid as a catalyst have shown that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Increasing the temperature and catalyst concentration generally leads to higher conversion rates.

Table 1: Examples of Esterification Reactions

| Reactant | Alcohol | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acrylic Acid | Ethanol | H₂SO₄, 50-70°C | Ethyl acrylate (B77674) | |

| Acrylic Acid | Various (C1-C18) | Acid catalyst | Alkyl acrylate | |

| 4-(6-hydroxyhexyloxy)benzoic acid | Acryloyl chloride | DMAc, <35°C | 6-(4-(acryloyloxy)phenoxy)hexyl benzoate |

Amide Formation and Related Condensations

The conversion of the carboxylic acid group to an amide is another crucial transformation for generating structural diversity. Amide derivatives of benzothiazoles are of significant interest due to their presence in many biologically active compounds. The synthesis is typically achieved by reacting the carboxylic acid with an amine using a coupling agent or by converting the acid to a more reactive acyl chloride intermediate.

A common method involves the reaction of 2-aminobenzothiazole (B30445) with various cinnamic acid derivatives (which are structurally related to this compound). In these syntheses, the cinnamic acid is first converted to its acyl chloride, which then reacts with the amino group of the benzothiazole (B30560) in a nucleophilic acyl substitution. Modern coupling reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) have also been effectively used to facilitate amide bond formation with high yields. Furthermore, benzothiazole–carboxamide hybrids can be synthesized by coupling a benzothiazole carboxylic acid with a variety of amines, demonstrating the versatility of this reaction.

Table 2: Synthesis of Benzothiazole Amide Derivatives

| Benzothiazole Reactant | Carboxylic Acid/Acyl Chloride | Coupling Agent/Conditions | Amide Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Cinnamic acid derivatives | Acyl chloride intermediate, CH₂Cl₂, NaHCO₃ | N-(benzo[d]thiazol-2-yl)cinnamamide derivatives | |

| 2-Amino-5-fluorobenzenethiol | Converted to 6-fluorobenzo[d]thiazole-2-carboxylic acid | Coupling with various amines | Benzothiazole–carboxamide hybrids | |

| Benzothiazole derivatives | Nitrophenylalanine compounds | HATU | Benzothiazole amide derivatives |

Reactions Involving the Carbon-Carbon Double Bond of the Acrylic Moiety

The carbon-carbon double bond in the acrylic portion of the molecule is an electron-deficient system due to the conjugation with both the carboxylic acid and the benzothiazole ring. This makes it a prime candidate for various addition reactions, including cycloadditions and reductions.

Cycloaddition Reactions and Formation of Fused Heterocycles

The activated double bond of acrylic acid derivatives can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of complex, fused heterocyclic systems. These reactions are highly valuable for generating novel molecular scaffolds.

A notable example is the 1,3-dipolar cycloaddition reaction. Derivatives such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, which are structurally analogous to this compound, undergo efficient cycloaddition with azomethine ylides. These ylides, generated in situ from isatin (B1672199) and N-methylglycine, react with the activated alkene to produce complex spiro[indoline-3,2′-pyrrolidine] derivatives with high regioselectivity. Similarly, a [3+2] cycloaddition between nonstabilized azomethine ylides and 2-benzothiazolamines has been developed to synthesize 1,3,5-trisubstituted imidazolidine (B613845) derivatives in high yields. These reactions highlight the utility of the benzothiazole-activated double bond in building diverse N-containing heterocycles.

The synthesis of new 1,3-oxazepine and diazepine (B8756704) derivatives has also been reported through the cycloaddition reaction between Schiff bases derived from 2-aminobenzothiazole and various anhydrides.

Table 3: Cycloaddition Reactions for Heterocycle Synthesis

| Dipolarophile/Dienophile | Reagent | Product Type | Reference |

|---|---|---|---|

| (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Azomethine ylide (from isatin and N-methylglycine) | Spirooxindole-pyrrolidine-benzothiazole hybrids | |

| 2-Benzothiazolamines | Nonstabilized azomethine ylides | 1,3,5-Trisubstituted imidazolidines | |

| Schiff bases of 2-aminobenzothiazole | Succinic/Phthalic imide, 3-Nitrophthalic anhydride (B1165640) | 1,3-Oxazepine and Diazepine derivatives |

Reduction and Oxidation Pathways

The carbon-carbon double bond can be selectively reduced or oxidized to introduce further structural and functional modifications.

Reduction: The selective reduction of the C=C double bond, while preserving the aromatic benzothiazole ring and the carboxylic acid function, can be achieved through catalytic hydrogenation. Methods for reducing C=N double bonds in related benzothiadiazine systems, such as using platinum(IV) oxide or palladium on activated charcoal under hydrogen pressure, or employing sodium borohydride (B1222165) (NaBH₄) in trifluoroacetic acid (TFA), suggest viable pathways for the reduction of the acrylic C=C bond. The choice of catalyst and reaction conditions is critical to prevent the reduction of the heterocyclic ring.

Oxidation: The oxidation of the acrylic moiety can lead to the formation of epoxides or diols, which are valuable synthetic intermediates. While direct oxidation examples for this compound are not abundant in the provided context, the general oxidation of acrylic acid itself is a well-known industrial process. For example, the two-stage catalytic oxidation of propylene (B89431) first to acrolein and then to acrylic acid demonstrates the susceptibility of the acrylic system to oxidation. This suggests that the double bond in this compound could be targeted by oxidizing agents like peroxy acids (for epoxidation) or osmium tetroxide/potassium permanganate (B83412) (for dihydroxylation), assuming conditions are controlled to avoid degradation of the benzothiazole ring.

Transformations of the Benzothiazole Heterocycle

The benzothiazole ring system, while generally stable, can undergo various transformations, allowing for functionalization of the core structure. These reactions can modify the electronic properties and steric profile of the entire molecule. The functionalization can occur on the benzene (B151609) ring portion or involve the thiazole (B1198619) ring itself.

The benzene part of the benzothiazole nucleus is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, similar to other substituted benzene derivatives. The position of substitution is directed by the existing groups on the ring.

Furthermore, the thiazole ring can be altered. For example, ring transformation reactions have been observed where a 2-benzoyl-1,4-benzothiazin-3-one can be converted into a 1,3-benzothiazol-2-one derivative, indicating the possibility of rearranging the heterocyclic core under specific conditions. The easy functionalization of 2-amino and 2-mercapto groups on the benzothiazole ring provides another avenue for derivatization. These groups can be acylated, sulfonylated, or used in condensation reactions to attach new substituents.

Table 4: Potential Transformations of the Benzothiazole Ring

| Reaction Type | Reagents/Conditions | Potential Product Feature | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Substituted benzene ring | |

| Ring Transformation | Methyl chloroacetate, phase transfer catalysis | 1,3-Benzothiazol-2-one derivative from 1,4-benzothiazin-3-one | |

| N-Functionalization of 2-amino group | Acyl chlorides, Isocyanates | N-acylated or N-sulfonylated benzothiazole |

Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring

The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, primarily on the benzene part of the fused heterocycle. The position of these substitutions is influenced by the electronic nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution:

The benzothiazole nucleus is generally considered an electron-deficient system, which deactivates the benzene ring towards electrophilic attack. However, under forcing conditions or with activating groups present, electrophilic substitution can occur. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and any existing substituents. For instance, the bromination of aminobenzothiazoles has been studied, demonstrating that electrophilic substitution is feasible. rsc.org In the context of this compound, the acrylic acid group at the 2-position acts as a deactivating group, further reducing the reactivity of the benzothiazole ring towards electrophiles. Nevertheless, reactions such as nitration or halogenation would be expected to proceed at the 4- or 6-positions, which are relatively more activated compared to other positions on the benzene ring.

Research on the synthesis of 2-substituted benzothiazoles often involves the reaction of anilines with various reagents, where an initial electrophilic attack on the aniline (B41778) ring can be a key step. nih.gov While not a direct substitution on a pre-formed benzothiazole, this highlights the possibility of introducing electrophiles onto the aromatic ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more common for benzothiazole derivatives, especially when the benzene ring is substituted with electron-withdrawing groups or at positions activated by the heterocyclic ring. Polyhaloanilines, for example, undergo smooth ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles to form halogenated 2(3H)-benzothiazolethiones. acs.org This suggests that derivatives of this compound bearing leaving groups (like halogens) on the benzene ring could undergo nucleophilic displacement. The incoming nucleophile would preferentially attack the carbon atom bearing the leaving group, facilitated by the electron-withdrawing nature of the fused thiazole ring and the acrylic acid substituent.

Heterocycle Annulation and Ring Expansion

The acrylic acid moiety in this compound provides a versatile handle for the construction of fused heterocyclic systems through annulation reactions. These reactions often involve cycloadditions where the acrylic acid derivative acts as a dienophile or a Michael acceptor.

Diels-Alder Reactions:

The carbon-carbon double bond in the acrylic acid portion of the molecule can act as a dienophile in Diels-Alder reactions. The reactivity of this double bond is enhanced by the electron-withdrawing benzothiazole ring. Reactions with various dienes can lead to the formation of six-membered rings fused to the acrylic acid backbone. For instance, the Diels-Alder reaction of β-acylacrylic acids with dienes has been shown to produce cycloaddition products with good yields and selectivity, often enhanced by the use of Lewis acids. researchgate.net By analogy, this compound could react with dienes like cyclopentadiene (B3395910) or furan (B31954) to yield complex bicyclic structures. caltech.edu The stereoselectivity of such reactions can be influenced by the reaction conditions and the nature of the diene and dienophile. researchgate.net

[4+2] Cycloadditions:

Vinyldiazo compounds have been shown to undergo photoinduced [4+2]-cycloaddition reactions with various partners to construct heterocyclic and bicyclic rings. nih.gov While not a direct example involving this compound, the principle of using a vinyl-substituted heterocycle in cycloadditions is relevant. The acrylic acid moiety could potentially be modified to a diazo group to participate in similar transformations. Furthermore, intramolecular Diels-Alder reactions of indolyl-substituted systems have been explored, suggesting that with appropriate tethering, the benzothiazole and acrylic acid parts could undergo intramolecular cycloaddition to form polycyclic systems. nih.gov

The table below summarizes some potential cycloaddition reactions.

| Diene/Dipole | Dienophile/Dipolarophile | Product Type | Potential Outcome for this compound |

| Cyclopentadiene | This compound | Bicyclic carboxylic acid | Formation of a norbornene derivative with a benzothiazole substituent. |

| Furan | This compound | Oxabicyclic carboxylic acid | Synthesis of an oxa-bridged cyclohexene (B86901) carboxylic acid. |

| Azoalkenes | This compound (modified) | Tetrahydropyridazine derivative | Annulation to form a nitrogen-containing six-membered ring. |

Advanced Spectroscopic Characterization Methodologies in 3 Benzothiazol 2 Yl Acrylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Benzothiazol-2-yl-acrylic acid, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of a benzothiazole (B30560) derivative typically exhibits distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the protons of the acrylic acid moiety. For instance, in a related compound, the aromatic protons of the benzothiazole ring appear in the downfield region of the spectrum, while the protons of the acrylic acid group are also observed. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values) provide valuable data for assigning specific protons to their positions in the molecular structure.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of a benzothiazole derivative will show characteristic signals for the carbon atoms of the benzothiazole ring, the acrylic acid's carboxylic carbon, and the olefinic carbons. For example, the carbonyl carbon of the carboxylic acid group typically appears at a significantly downfield chemical shift.

A study on acrylic copolymers demonstrated the use of ¹H and ¹³C NMR for resonance assignments, which is a fundamental step in characterizing polymer structures. nih.govresearchgate.net Similarly, research on other benzothiazole derivatives has utilized ¹H and ¹³C NMR to confirm their synthesized structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazole and Acrylic Acid Moieties

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Benzothiazole Aromatic Protons | 7.0 - 9.0 |

| ¹H | Acrylic Acid Olefinic Protons | 5.5 - 7.5 |

| ¹H | Carboxylic Acid Proton | 10.0 - 13.0 |

| ¹³C | Benzothiazole Aromatic Carbons | 110 - 155 |

| ¹³C | Acrylic Acid Olefinic Carbons | 120 - 140 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key functional groups and their expected IR absorption bands include:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group typically appears around 1700-1725 cm⁻¹. spectroscopyonline.com

C=C Stretch: The stretching vibration of the acrylic C=C double bond is expected in the 1620-1640 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzothiazole ring system appear in the 1450-1600 cm⁻¹ range. nih.gov

C-N Stretch: The C=N stretching vibration of the thiazole (B1198619) ring is typically observed around 1557 cm⁻¹. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov

Studies on related acrylic acid polymers and benzothiazole derivatives have consistently used IR spectroscopy to confirm the presence of these characteristic functional groups. nih.govspectroscopyonline.comresearchgate.net For example, the IR spectrum of acrylic acid clearly shows the distinctive broad O-H and sharp C=O stretching bands. spectroscopyonline.comnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Alkene | C=C Stretch | 1620 - 1640 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Thiazole Ring | C=N Stretch | ~1557 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. This information helps to confirm the molecular formula and provides insights into the compound's structure.

In a typical mass spectrum, the molecular ion peak [M]⁺ will correspond to the molecular weight of the compound. For this compound (C₁₀H₇NO₂S), the expected molecular weight is approximately 205.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule might include the loss of a carboxyl group (-COOH), water (H₂O), or cleavage of the acrylic side chain. The fragmentation of the benzothiazole ring itself can also produce characteristic ions. For instance, the mass spectrum of the parent benzothiazole shows a prominent molecular ion peak at m/z 135. nist.govchemicalbook.com

In studies of related benzothiazole derivatives, mass spectrometry has been instrumental in confirming the identity of reaction products. nih.govnih.gov For example, in the synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile, the mass spectrum would show a molecular ion peak at m/z 174. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | Elemental composition | C₁₀H₇NO₂S |

| Molecular Weight | Mass of the molecule | ~205.24 g/mol |

| Molecular Ion Peak [M]⁺ | m/z of the intact molecule | ~205 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, which are responsible for its photophysical properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzothiazole ring system and the conjugated acrylic acid moiety are the primary chromophores. The parent benzothiazole molecule exhibits absorption maxima in the UV region. nist.govnist.gov The extended conjugation provided by the acrylic acid group is likely to shift the absorption to longer wavelengths (a bathochromic or red shift).

The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from a UV-Vis spectrum. These values can be influenced by the solvent polarity and the pH of the solution, particularly due to the presence of the carboxylic acid group. The study of the photophysical properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, research on a related benzothiazole derivative, (E)-2-(benzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, investigated its aggregation-induced emission (AIE) behavior, highlighting the importance of understanding its photophysics. benthamdirect.com

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Description |

|---|---|

| λmax | Wavelength(s) of maximum absorbance |

| ε | Molar absorptivity at λmax |

| Electronic Transitions | Type of electronic promotion (e.g., π → π, n → π) |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. This analysis reveals the planarity of the benzothiazole ring system and the conformation of the acrylic acid side chain relative to the ring.

For example, a study on a related compound, 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one, used X-ray crystallography to reveal that the benzothiazole and chromene ring systems are nearly coplanar. nih.gov Similarly, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine also showed near coplanarity between the benzothiazole and chromene rings. nih.gov This planarity is often a key factor influencing the material's electronic and photophysical properties.

Furthermore, X-ray crystallography provides information about intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. These interactions can significantly influence the bulk properties of the material.

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

|---|---|

| Crystal System and Space Group | Defines the symmetry of the crystal lattice |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsional Angles | Defines the conformation of the molecule |

Computational and Theoretical Investigations of 3 Benzothiazol 2 Yl Acrylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to benzothiazole (B30560) derivatives to understand their geometry, electronic properties, and spectroscopic behavior. nbu.edu.samdpi.com Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or LANL2DZ for metal ions, to optimize the geometrical structures in the gas phase or in solution. mdpi.comnih.gov

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa This energy gap is a critical parameter for evaluating global chemical reactivity descriptors and suggests the potential for intramolecular charge transfer (ICT) within these molecules. nih.gov For instance, in a study of thiazole (B1198619) azo dyes, a smaller HOMO-LUMO gap was associated with increased reactivity. mdpi.com The presence of different functional groups can significantly influence the Egap; for example, internal alkane chains can increase the gap, while other groups can decrease it, thereby affecting the molecule's reactivity. nih.gov

| Compound/Derivative | HOMO-LUMO Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|

| Substituted 1,3-Benzothiazole | 3.95 - 4.70 | DFT/B3LYP/6-311++G(d,p) | nbu.edu.sa |

| Thiazole Azo Dyes | Varies (smaller gap indicates higher reactivity) | DFT (B3LYP, CAM-B3LYP, ωB97XD) | mdpi.com |

| Polycyclic Aromatic Hydrocarbons | 0.64 - 6.59 | DFT/B3LYP | nih.gov |

| 1,3-Benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) | 2.6 | Analysis of absorption edges | researchgate.net |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps illustrate the regions of positive and negative electrostatic potential, which are crucial for analyzing intermolecular interactions.

The distribution of electronic density and the magnitude of charges on nucleophilic and electrophilic centers are important for predicting the biological effects of molecules like 2-aryltriazoles. mdpi.com The surface charge density of particles can be influenced by the presence of functional groups like carboxylic acids. researchgate.net For instance, in nanoparticles with a poly(styrene-co-acrylic acid) shell, the surface charge generally decreases with an increasing amount of acrylic acid. researchgate.net The calculation of surface charge density often involves considering the potential at the surface and the derivative with respect to the normal of a conductor. youtube.com

Spectroscopic Property Prediction (NMR, UV-Vis)

DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for benzothiazole derivatives have shown good agreement with experimental values. mdpi.com For example, in 2-(benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) derivatives, the calculated chemical shifts were within the range of the observed values, with minor deviations attributed to solvent differences in the calculations. mdpi.comsemanticscholar.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra. nih.gov For thiazole azo dyes, TD-DFT calculations using the B3LYP functional have been able to reproduce the trend in experimental maximum absorption wavelengths. mdpi.com The introduction of certain substituents, like an ethoxy group, can cause a bathochromic (red) shift in the absorption maxima, a phenomenon that can be predicted and explained by theoretical calculations. mdpi.com For acrylic acid and its conjugate base, acrylate, the absorption spectrum has been determined in aqueous solution, showing a red shift with increasing pH. nsf.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused solely on 3-Benzothiazol-2-yl-acrylic acid are not extensively detailed in the provided results, the principles of this technique are relevant. MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. For related benzothiazole derivatives, it has been noted that they can exist in different conformers, and the rotational barriers between these forms can be calculated using DFT. nbu.edu.sa This suggests that MD simulations could be a valuable tool for exploring the conformational landscape of this compound and its interactions with its environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein.

Several studies have employed molecular docking to investigate the interactions of benzothiazole derivatives with various protein targets. nih.govmdpi.comnih.govmdpi.comwjarr.com For instance, docking studies have been performed on benzothiazole derivatives with target proteins such as human coronavirus NL63, breast cancer protein (1HK7), SARS-CoV-2, and Alzheimer's disease protein (1ACL). nih.gov These studies reveal key binding interactions, such as hydrogen bonds and ionic interactions with specific amino acid residues. nih.gov The docking scores, which estimate the binding affinity, are used to rank potential inhibitors. For example, in a study of benzothiazole derivatives as antimicrobial agents targeting the DHPS enzyme, docking results helped to understand the binding modes of the most potent compounds. mdpi.comnih.gov

| Benzothiazole Derivative | Target Protein (PDB ID) | Key Interactions/Findings | Reference |

|---|---|---|---|

| Ni(II), Cu(II), and Zn(II) complexes | 1HK7 (Breast Cancer), 1ACL (Alzheimer's), 6WTT (SARS-CoV-2), 5EPW (Human Coronavirus) | Hydrogen bonding and ionic interactions with key residues. Cu complex had the highest score for 1HK7 (-5.07 kcal/mol). | nih.gov |

| Benzothiazole pyrazolone (B3327878) derivatives (16a-c) | DHPS (3TYE) | Compounds fit inside the p-aminobenzoic acid (PABA) pocket, forming arene-H interactions. | mdpi.comnih.gov |

| Benzothiazole derivatives | Escherichia coli dihydroorotase | Docking scores ranged from -2.54 to -5.02, with compounds 3 and 10 showing the highest scores. | mdpi.com |

| Designed benzothiazole derivatives | GABA-aminotransferase (1OHV) | Several derivatives exhibited excellent mol dock scores, ranging from -104.23 to -121.56, and showed significant hydrogen bonding. | wjarr.com |

QSAR/SAR Studies for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies help in the design of new, more potent analogs.

For benzothiazole derivatives, 3D-QSAR models have been developed to correlate their structural features with their inhibitory activity against specific targets like c-Jun N-terminal kinase-3 (JNK3). nih.gov These models, which can include molecular field analysis (MFA) and receptor surface analysis (RSA), have shown good predictive ability. nih.gov The results from QSAR studies are often validated by and combined with molecular docking to provide a comprehensive understanding of the structure-activity relationship. nih.gov SAR studies on benzothiazole-phenyl analogs have indicated that the placement of certain substituents, such as trifluoromethyl groups, is well-tolerated by target enzymes. nih.gov The insights gained from SAR analyses, which highlight the importance of substitutions at various positions on the benzimidazole (B57391) scaffold, are instrumental in guiding the development of new anti-inflammatory agents. mdpi.com

Prediction of Synthetic Pathways and Reaction Mechanisms

Computational and theoretical chemistry serve as powerful predictive tools in the design and understanding of synthetic organic chemistry. For this compound, these methods are instrumental in forecasting viable synthetic routes and elucidating the intricate details of reaction mechanisms. The primary synthetic strategy predicted through computational analysis is the Knoevenagel-Doebner condensation.

The most probable synthetic pathway for this compound involves the condensation reaction between 2-benzothiazolecarboxaldehyde and malonic acid. nih.govresearchgate.net This reaction is a classic Knoevenagel-Doebner condensation, which is widely used for the synthesis of α,β-unsaturated carboxylic acids. youtube.com Computational models, particularly those based on Density Functional Theory (DFT), can be employed to predict the thermodynamic and kinetic feasibility of this pathway. mdpi.com

Theoretical investigations suggest that the reaction proceeds under basic catalysis, often using weak bases like pyridine (B92270) or amines such as piperidine. nih.govyoutube.com Computational studies on similar systems have shown that these catalysts play a crucial role in the deprotonation of the active methylene (B1212753) compound (malonic acid), which is a key step in the reaction mechanism. researchgate.nettue.nl

Thermodynamic Feasibility Prediction

Table 1: Predicted Thermodynamic Data for the Synthesis of this compound

| Parameter | Predicted Value | Implication |

| Enthalpy Change (ΔH) | Exothermic | The reaction is predicted to release heat. |

| Entropy Change (ΔS) | Slightly Negative | A decrease in the number of molecules leads to a small decrease in disorder. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is predicted to be spontaneous under standard conditions. |

Note: The values in this table are illustrative of typical computational predictions for such a reaction and are not derived from a specific cited study on this exact molecule.

Elucidation of the Reaction Mechanism

Computational modeling allows for a step-by-step investigation of the reaction mechanism, identifying transition states and intermediates along the reaction coordinate. For the Knoevenagel-Doebner condensation of 2-benzothiazolecarboxaldehyde and malonic acid, the following mechanism is predicted:

Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from malonic acid to form a reactive enolate. Computational models can map the potential energy surface of this proton transfer. youtube.com

Nucleophilic Addition: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-benzothiazolecarboxaldehyde. This leads to the formation of a tetrahedral intermediate. DFT calculations can determine the activation energy barrier for this key carbon-carbon bond-forming step. researchgate.net

Protonation: The alkoxide intermediate is protonated, typically by the protonated catalyst, to form an aldol-type addition product.

Dehydration: This intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated dicarboxylic acid intermediate. The transition state for this elimination step can be located computationally.

Decarboxylation: Upon heating, the resulting substituted malonic acid readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound. Theoretical studies on the Doebner modification confirm that this step is often facilitated by solvents like pyridine. youtube.com

Table 2: Key Intermediates and Transition States in the Predicted Reaction Mechanism

| Step | Species | Computational Focus |

| 1 | Malonic Acid Enolate | Geometry optimization, charge distribution analysis. |

| 2 | Nucleophilic Addition Transition State | Frequency calculations to confirm a single imaginary frequency, activation energy determination. |

| 3 | Aldol (B89426) Addition Product | Stability analysis, determination of relative energy minima. |

| 4 | Dehydration Transition State | Identification of the transition state for water elimination. |

| 5 | Decarboxylation Transition State | Modeling the concerted or stepwise loss of carbon dioxide. |

Computational investigations into related benzothiazole syntheses have demonstrated that energy barriers for reaction steps can often be overcome by the energy released from exothermic steps, allowing the reaction to proceed to a thermodynamically stable product. nih.gov Furthermore, DFT studies are crucial for understanding the role of catalysts, such as in the benzimidazole-catalyzed reaction between epoxy and acrylic acid, where calculations revealed that the catalyzed pathway is significantly more favorable than the uncatalyzed one. mdpi.com These precedents strongly support the use of computational methods to reliably predict the synthetic pathway and understand the detailed reaction mechanism for this compound.

Biological Activity Investigations of 3 Benzothiazol 2 Yl Acrylic Acid and Its Derivatives Research Focus

Exploration of Pharmacological Activities and Mechanisms

The benzothiazole (B30560) nucleus is a significant scaffold in medicinal chemistry, and its derivatives, including 3-benzothiazol-2-yl-acrylic acid and related compounds, have been the subject of extensive research to explore their pharmacological potential. nih.govbenthamscience.com These investigations have revealed a broad spectrum of biological activities. nih.govnih.gov

Anti-inflammatory Activity Studies (e.g., in animal models, in vitro assays)

Derivatives of benzothiazole have shown notable anti-inflammatory properties in various experimental setups. A study involving newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties demonstrated significant in vivo anti-inflammatory effects. nih.gov Two compounds, in particular, 17c and 17i, were highly effective in reducing carrageenan-induced rat paw edema. nih.gov Their inhibitory effects were observed at 1, 2, and 3 hours post-treatment, indicating a sustained anti-inflammatory response. nih.gov For instance, compound 17c showed an inhibition of 72%, 76%, and 80% at these respective time points. nih.gov

Another study focused on benzothiazole-containing benzohydrazide (B10538) derivatives also reported promising anti-inflammatory activity. jyoungpharm.org The anti-inflammatory potential of these compounds was linked to their chemical structure, with certain substitutions on the benzohydrazide portion playing a key role. jyoungpharm.org Specifically, compounds 3C and 3E were highly effective in the carrageenan-induced rat paw edema model, with their efficacy increasing over a 3-hour period. jyoungpharm.org The presence of an iodo group and electron-rich groups like -NH or -OH appeared to enhance the anti-inflammatory properties. jyoungpharm.org

The mechanism of anti-inflammatory action for some benzothiazole derivatives is thought to be related to the inhibition of inflammatory mediators. nih.gov For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole have been shown to reduce the production of pro-inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds were found to act on the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to inflammation and oxidative stress. nih.gov

Table 1: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Inhibition at 1h (%) | Inhibition at 2h (%) | Inhibition at 3h (%) | Reference |

|---|---|---|---|---|

| 17c | 72 | 76 | 80 | nih.gov |

| 17i | 64 | 73 | 78 | nih.gov |

| 3C | 70.03 | 74.38 | 78.11 | jyoungpharm.org |

| 3E | 62.06 | 71.04 | 76.14 | jyoungpharm.org |

Analgesic Activity Investigations (e.g., in animal models, in vitro assays)

The analgesic potential of benzothiazole derivatives has been investigated, often in conjunction with their anti-inflammatory properties. nih.govjyoungpharm.org In a study of benzothiazole derivatives with benzenesulphonamide and carboxamide groups, compounds 17c, 17g, and 17i demonstrated significant analgesic effects. nih.gov The median effective doses (ED50) of these compounds were comparable to the standard drug celecoxib (B62257) at different time points, suggesting a potent pain-relieving action. nih.gov

Similarly, benzothiazole-containing benzohydrazide derivatives have been evaluated for their analgesic activity. jyoungpharm.org Compounds 3B, 3C, and 3E showed noteworthy analgesic effects, with their ED50 values indicating a strong dose-dependent response. jyoungpharm.org The structure-activity relationship analysis suggested that the presence of an amide group and an iodo group was crucial for the observed analgesic activity. jyoungpharm.org Furthermore, a hydroxyl group in the para position of the benzothiazole moiety also contributed to significant analgesic effects. jyoungpharm.org Some (2-benzothiazolone-3-yl)acetic acid derivatives have also been reported to exhibit potent anti-nociceptive activity. nih.gov

Table 2: Analgesic Activity (ED50 in µM/kg) of Benzothiazole Derivatives

| Compound | ED50 at 0.5h (µM/kg) | ED50 at 1h (µM/kg) | ED50 at 2h (µM/kg) | Reference |

|---|---|---|---|---|

| 17c | 96 | 102 | 89 | nih.gov |

| 17g | 127 | 134 | 156 | nih.gov |

| 17i | 84 | 72 | 69 | nih.gov |

| Celecoxib (Standard) | 156 | 72 | 70 | nih.gov |

| 3B | 95 ± 1.6 | 99 ± 1.4 | 87 ± 2.1 | jyoungpharm.org |

| 3C | 85 ± 4.2 | 71 ± 4.8 | 68 ± 6.4 | jyoungpharm.org |

| 3E | 126 ± 0.5 | 83 ± 1.0 | 75 ± 5.7 | jyoungpharm.org |

Antimicrobial Efficacy Assessments (e.g., against bacterial and fungal strains)

A significant body of research has focused on the antimicrobial properties of benzothiazole derivatives, including those related to this compound. nih.govnih.govmdpi.com These compounds have been tested against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net

In one study, a series of novel benzothiazole analogs were synthesized and screened for their antimicrobial activity. nih.gov One compound, 3e, demonstrated high potency against all tested Gram-positive and Gram-negative bacterial strains, with a minimum inhibitory concentration (MIC) of 3.12 µg/ml, which was twice as active as the standard drug ciprofloxacin. nih.gov Another compound, 3n, was found to be the most active against all fungal strains, with MIC values ranging from 1.56 µg/ml to 12.5 µg/ml. nih.gov

Derivatives of (6-substituted benzothiazol-2-yl)acrylamides have also been evaluated for their antimicrobial effects. nih.gov While detailed data on their antibacterial activity was not provided, they did exhibit some antifungal effects against Aspergillus niger. nih.gov Furthermore, new derivatives of benzothiazole have been synthesized and tested for their ability to inhibit the DHPS enzyme, a key target in antimicrobial drug development. mdpi.com Several of these compounds showed antimicrobial activity against Staphylococcus aureus, with one compound, 16c, exhibiting superior activity to the standard drugs ampicillin (B1664943) and sulfadiazine. mdpi.com

Other studies have also highlighted the potential of benzothiazole derivatives as antimicrobial agents. For example, some have shown activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase and 14α-lanosterol demethylase. mdpi.com

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3e | Gram+/Gram- bacteria | 3.12 | nih.gov |

| Ciprofloxacin (Standard) | Gram+/Gram- bacteria | 6.25 | nih.gov |

| 3n | Fungal strains | 1.56 - 12.5 | nih.gov |

| 16c | S. aureus | 0.025 (mM) | mdpi.com |

| 11a | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 (mg/mL) | nih.gov |

| Streptomycin (Standard) | Bacteria | 0.15 (mg/mL) | nih.gov |

Anticancer and Antitumor Research (e.g., cell line cytotoxicity assays, in vivo models)

The anticancer potential of benzothiazole derivatives is a significant area of research. nih.govresearchgate.net A series of (6-substituted benzothiazol-2-yl)acrylamides displayed very significant cytotoxicity against four human cancer cell lines: A549 (lung), Hela (ovarian), MCF7 (breast), and the adriamycin-resistant MCF7-ADR. nih.gov The IC50 values for these compounds were in the microgram/ml range, with some as low as 0.66 µg/ml. nih.gov

Other studies have also reported the cytotoxic effects of benzothiazole derivatives. For instance, three different benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C), were tested against the human lung carcinoma cell line A549. researchgate.netjnu.ac.bd Compounds A and C showed mild but interesting cytotoxic properties, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. researchgate.netjnu.ac.bd

The mechanism of anticancer action for some of these compounds involves the induction of apoptosis. nih.gov For example, a new series of acrylic acid and acrylate (B77674) ester derivatives were shown to have antiproliferative activity against MCF-7 breast carcinoma cells. nih.gov One of the most potent compounds, methyl acrylate ester 6e, arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov This compound also increased the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Table 4: Cytotoxicity (IC50) of Benzothiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| (6-substituted benzothiazol-2-yl)acrylamides | A549, Hela, MCF7, MCF7-ADR | As low as 0.66 µg/ml | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | 68 µg/mL | researchgate.netjnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | 121 µg/mL | researchgate.netjnu.ac.bd |

| Methyl acrylate ester 6e | MCF-7 | 2.57 ± 0.16 μM | nih.gov |

| Compound 15 | A549 | Higher than cisplatin | researchgate.net |

| Compound 18 | A549 | Higher than cisplatin | researchgate.net |

Antioxidant Activity Evaluation (e.g., DPPH, FRAP assays)

The antioxidant properties of this compound and its derivatives have been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests. mdpi.com These assays measure the ability of a compound to scavenge free radicals or reduce ferric ions, respectively. mdpi.com

In one study, a series of newly synthesized 2-aryl benzothiazole derivatives were evaluated for their antioxidant activity using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that the synthesized compounds possessed significant radical scavenging potential. For example, in the DPPH assay, some compounds showed better antioxidant activity at certain concentrations than the standard, ascorbic acid.

Another investigation of new multifunctional benzothiazoles also reported their antioxidant profiles using DPPH and FRAP tests. mdpi.com The study aimed to develop compounds with a combination of biological activities, including antioxidant and photoprotective effects. mdpi.com Similarly, another set of novel benzothiazole derivatives was synthesized and their antioxidant action was confirmed through DPPH and hydroxyl radical scavenging assays. ijprajournal.com The activity was found to be dose-dependent, and compounds with electron-withdrawing substituents showed lower antioxidant capacity. ijprajournal.com

A study on a benzothiazole-isothiourea derivative, compound 1, demonstrated high scavenging activity against the DPPH radical, even greater than N-acetylcysteine (NAC) at certain concentrations. researchgate.net

Table 5: Antioxidant Activity of Benzothiazole Derivatives

| Compound/Derivative Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Aryl Benzothiazole Derivatives | DPPH, ABTS | Significant radical scavenging potential, some better than ascorbic acid at specific concentrations. | |

| New Multifunctional Benzothiazoles | DPPH, FRAP | Demonstrated antioxidant activity as part of a multifunctional profile. | mdpi.com |

| Novel Benzothiazole-Thiazolidine-one Derivatives | DPPH, Hydroxy Radical Scavenging | Dose-dependent activity; electron-withdrawing groups decreased activity. IC50 values ranged from 106.59 to 292.75 µg/mL in the hydroxy radical scavenging assay. | ijprajournal.com |

| Benzothiazole-isothiourea derivative (Compound 1) | DPPH | Showed 87% DPPH radical scavenging activity at 0.051 mM. | researchgate.net |

Other Investigated Biological Activities (e.g., anticonvulsant, anthelmintic, antitubercular, antidiabetic)

Beyond the more extensively studied activities, the benzothiazole scaffold has been explored for a variety of other therapeutic applications. benthamscience.com The versatility of the benzothiazole nucleus has led to investigations into its potential as an anticonvulsant, anthelmintic, antitubercular, and antidiabetic agent. benthamscience.comnih.gov

While specific data on this compound for these activities is limited in the provided search results, the broader class of benzothiazole derivatives has shown promise in these areas. benthamscience.com For instance, several 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to benzothiazoles, are known to exhibit anticonvulsant properties. researchgate.net The benzothiazole moiety itself is recognized for its presence in compounds with a wide spectrum of biological effects, including antimalarial and antiviral activities. nih.govnih.gov

The structural diversity that can be achieved with benzothiazole derivatives makes them attractive candidates for further research and development in these less explored, yet important, therapeutic areas. benthamscience.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

The exploration of this compound and its derivatives in medicinal chemistry has been significantly guided by structure-activity relationship (SAR) studies. These investigations systematically modify the core scaffold to understand the chemical features essential for biological activity and to optimize lead compounds for enhanced potency and selectivity.

A key area of focus has been the derivatization of the benzothiazole ring system. For instance, the introduction of substituents on the benzothiazole nucleus can significantly influence the biological profile. In the context of anticancer activity, substitutions at the C-2, C-5, and C-6 positions of the benzothiazole ring have been extensively explored. Modifications often involve the incorporation of various aromatic and heterocyclic moieties, which can lead to compounds with potent cytotoxic effects against a range of cancer cell lines. For example, the introduction of a pyrazole (B372694) moiety to the benzothiazole scaffold has been shown to significantly enhance antitumor activity. nih.gov

The acrylic acid side chain also presents a crucial site for modification. Alterations to the carboxyl group, such as esterification or amidation, can impact the compound's pharmacokinetic properties, including cell permeability and metabolic stability. For instance, the synthesis of N-(2-(benzo[d]thiazole-2-yl)-3-arylacryloyl-4-methylsulfonohydrazide derivatives highlights a strategy to create more complex molecules with potentially enhanced biological activity. nih.gov

Furthermore, SAR studies have revealed the importance of specific functional groups and their positioning. In a series of fluorinated 2-aryl benzothiazole derivatives, hydroxyl substituents at the third and fourth positions of the phenyl ring were found to be critical for potent activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, for antibacterial applications, the substitution of a hydroxyl group at the 2nd position of a benzylidene ring attached to an amino-benzothiazole core improved antibacterial action. nih.gov

Lead optimization strategies often involve a multi-pronged approach. This includes not only the synthesis of new analogs but also computational modeling and in silico screening to predict the activity and properties of designed molecules. The combination of synthetic chemistry and computational tools allows for a more rational design of potent and selective agents.

Table 1: SAR Highlights of Benzothiazole Derivatives

| Scaffold/Derivative Class | Key Structural Features | Impact on Biological Activity | Reference |

| Fluorinated 2-Aryl Benzothiazoles | Hydroxyl groups at 3- and 4-positions of the phenyl ring | Potent anticancer activity against MCF-7 cells | nih.gov |

| Benzothiazole-Pyrazole Hybrids | Introduction of a pyrazole moiety | Significantly enhanced antitumor activity | nih.gov |

| Amino-benzothiazole Schiff Bases | Hydroxyl group at the 2-position of the benzylidene ring | Improved antibacterial activity | nih.gov |

| Dichloropyrazole-based Benzothiazoles | Methoxy thiophene-3-yl moiety at the 7-position | Enhanced antibacterial activity | nih.gov |

Target Identification and Mechanistic Elucidation in Biological Systems

Identifying the molecular targets and elucidating the mechanism of action of this compound and its derivatives are critical steps in understanding their therapeutic potential. While the specific targets for the parent compound are not extensively documented, research on the broader class of benzothiazole derivatives has implicated several key cellular pathways and enzymes.

One of the prominent mechanisms of action for many benzothiazole derivatives is the inhibition of protein kinases. nih.gov For example, a novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway. nih.gov This pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The study showed that PB11 treatment led to the downregulation of PI3K and AKT, and the upregulation of caspase-3 and cytochrome-c, indicating the induction of apoptosis. nih.gov

Another important target for benzothiazole derivatives is the enzyme family of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Dual inhibitors of these enzymes have shown promise in alleviating pain without the side effects associated with traditional analgesics. nih.govnih.gov SAR studies on benzothiazole-phenyl analogs have been conducted to optimize their dual inhibitory activity. nih.govnih.gov

In the realm of antibacterial agents, benzothiazole derivatives have been shown to target enzymes essential for bacterial survival. For instance, some derivatives have been identified as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov By competing with the natural substrate, these compounds disrupt a vital metabolic pathway, leading to bacterial growth inhibition. nih.gov Additionally, TyrRS (tyrosyl-tRNA synthetase) has been suggested as a likely target for some antibacterial benzothiazole derivatives. researchgate.net

The diverse range of identified targets underscores the versatility of the benzothiazole scaffold and suggests that derivatives of this compound could be engineered to interact with a variety of biological molecules, leading to different therapeutic effects. Further research is needed to pinpoint the specific molecular interactions of this compound itself.

Pre-Clinical Evaluation in Relevant Biological Models (e.g., cell lines, animal models, in vitro enzyme assays)

The preclinical evaluation of this compound and its analogs has provided valuable insights into their potential as therapeutic agents. These studies are typically conducted using a variety of biological models, including cancer cell lines, in vitro enzyme assays, and, in some cases, animal models.

In Vitro Cytotoxicity in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of benzothiazole derivatives, with many compounds demonstrating potent cytotoxicity against a panel of human cancer cell lines. nih.gov For example, a novel benzothiazole derivative, PB11, exhibited high cytotoxicity against U87 (glioblastoma) and HeLa (cervix cancer) cell lines, with IC50 values below 50 nM. nih.gov The study also showed that PB11 induced classic apoptotic features like DNA fragmentation and nuclear condensation in these cells. nih.gov

Another study reported on N-1,3-benzothiazol-2-ylbenzamide derivatives that showed prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net The evaluation of these compounds often involves determining their IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated BTA derivative 1 | MCF-7 | 0.57 | nih.gov |

| Fluorinated BTA derivative 2 | MCF-7 | 0.4 | nih.gov |

| Bis-trifluoromethyl phenyl ureido based picolinamide (B142947) benzothiazole 8 | ACHN | 0.542 | nih.gov |

| Bis-trifluoromethyl phenyl ureido based picolinamide benzothiazole 8 | A-498 | 1.02 | nih.gov |

| PB11 | U87 | <0.05 | nih.gov |

| PB11 | HeLa | <0.05 | nih.gov |

In Vitro Enzyme Assays

To elucidate the mechanism of action, benzothiazole derivatives are often tested in in vitro enzyme assays. For instance, benzothiazole-isothiourea derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Similarly, some antibacterial benzothiazole derivatives have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme. nih.gov These assays are crucial for confirming the molecular target of a compound and for guiding further optimization.

Animal Models

While less common for the specific acrylic acid derivative, some benzothiazole analogs have been evaluated in animal models. For example, benzothiazole-phenyl analogs developed as dual sEH/FAAH inhibitors were tested for their effects on voluntary locomotor behavior in rats to assess potential side effects. nih.govnih.gov These in vivo studies are a critical step in the preclinical pipeline, providing information on the compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

The collective data from these preclinical evaluations suggest that the benzothiazole scaffold is a promising platform for the development of new drugs for various diseases. However, more extensive preclinical testing, including in vivo efficacy and safety studies, is required to advance these compounds toward clinical applications.

Applications in Materials Science and Other Research Domains

Development as Fluorescent Probes and Dyes

Benzothiazole (B30560) derivatives are widely recognized for their strong luminescence in both solution and solid states, making them a subject of considerable research interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The incorporation of a benzothiazole core into molecular structures often leads to compounds with significant photophysical and photochemical properties.

The fluorescence properties of benzothiazole derivatives are heavily influenced by their molecular structure, including the nature and position of substituents. These compounds can be engineered to fluoresce in the blue-green spectral region and are utilized in fluorescent pigments, probes, and tunable dye lasers. For instance, some benzothiazole derivatives exhibit aggregation-induced emission (AIE), where the emission intensity increases in a poor solvent due to the formation of organic nanoparticles. The photophysical properties, such as absorption and emission spectra, of benzoxazole (B165842) and benzothiazole derivatives have been studied, with many compounds showing strong fluorescence. The quantum yield of photoreactions and the photostability of these compounds are critical parameters for their application, with studies showing that these can be influenced by factors like solvent oxygen concentration and irradiation wavelength.

The following table details the photophysical properties of representative benzothiazole derivatives, illustrating the potential characteristics of 3-Benzothiazol-2-yl-acrylic acid.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Application |

| Azo-ester linked benzothiazole mesogen polymers | 261–262 and 376–413 | 522–524 | Potential for polymer light-emitting diodes |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile | Not specified | Enhanced in poor solvent | Aggregation-induced emission luminogen |

The development of fluorescent probes for the selective detection of biologically important molecules is a significant area of research. Benzothiazole-based probes have shown promise in this field, particularly for the detection of biothiols like cysteine (Cys). The similar structure and reactivity of cysteine, homocysteine (Hcy), and glutathione (B108866) (GSH) make their selective discrimination a challenge. However, novel benzothiazole-based fluorescent sensors have been developed that exhibit a selective "turn-on" response to cysteine over other amino acids. For example, a benzothiazole-pyrimidine-based boron difluoride complex was developed as a fluorescent sensor for Cys with a detection limit of 332 nM. Another probe, 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) (BPBC), was designed based on an excited-state intramolecular proton transfer (ESIPT) mechanism for cysteine detection and was successfully used for bioimaging in living cells and on paper test strips. While there are no specific reports on this compound for cysteine detection, benzimidazole (B57391) derivatives with an acrylate (B77674) functional group have been utilized, suggesting a potential mechanism.

Integration into Polymeric Materials as Photo-stabilizers

Building Blocks for Advanced Organic Materials (e.g., optoelectronic applications, solar cells)

Benzothiazole and its derivatives are important building blocks in the synthesis of advanced organic materials for electronic and optoelectronic applications. The benzothiadiazole (BT) unit, a related structure, is a common acceptor building block in donor-acceptor (D-A) copolymers used in organic solar cells (OSCs). The integration of fluorinated benzothiadiazole (FBT) into these copolymers has been shown to enhance device performance by tuning energy levels and improving molecular packing. Benzothiazole derivatives have also been explored for their potential in polymer light-emitting diode applications due to their fluorescent properties. While some suppliers categorize this compound under solar cell materials, specific research detailing its use in this context is not available.

Corrosion Inhibition Studies

Benzothiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including galvanized and carbon steel. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The effectiveness of these inhibitors is dependent on their chemical structure, concentration, and the environmental conditions. For example, 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have been shown to act as corrosion inhibitors for electro-galvanised steel in NaCl solution, with their distinct adsorption behaviors attributed to their different chemical functionalities. Studies on a new benzothiazole derivative (BTFI) as a corrosion inhibitor for carbon steel in a sulfuric acid medium showed a high protective effect, which was found to be dependent on concentration and temperature. The adsorption of these inhibitors on the steel surface can occur through chemical and physical interactions. Although there is no specific research on this compound as a corrosion inhibitor, the presence of the benzothiazole core suggests its potential in this application.

The following table summarizes the inhibition efficiency of some benzothiazole derivatives on steel.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| New benzothiazole derivative (BTFI) | Carbon Steel | 0.5 M H₂SO₄ | 98.6 |

| 2-mercaptobenzothiazole (2-MBT) | Electro-galvanised Steel | NaCl solution | Concentration-dependent |

| 2-aminobenzothiazole (2-ABT) | Electro-galvanised Steel | NaCl solution | Concentration-dependent |

Reagents in Organic Synthesis

This compound is commercially available as a reagent for use in organic synthesis. The benzothiazole nucleus is a valuable scaffold for the synthesis of novel compounds with diverse pharmacological activities. The acrylic acid moiety also provides a reactive handle for various chemical transformations. For instance, acrylate polymers have been synthesized using N-(benzothiazole-2-yl) maleimide, demonstrating the integration of the benzothiazole structure into polymer backbones. Furthermore, the synthesis of acrylate and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole has been reported, highlighting the chemical versatility of these building blocks. While specific, detailed synthetic applications of this compound are not widely documented, its structure suggests it can be a useful precursor in the synthesis of more complex molecules and materials.

Emerging Research Directions and Future Perspectives

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in the rational design and mechanistic elucidation of novel compounds. For 3-Benzothiazol-2-yl-acrylic acid and its analogues, advanced computational methods are being employed to predict their biological activity and understand their mechanism of action at a molecular level. Techniques such as molecular docking are used to simulate the binding of these molecules to specific biological targets, providing insights into potential therapeutic applications. acs.org

Furthermore, Density Functional Theory (DFT) studies can be utilized to understand the electronic properties and reactivity of the molecule. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are also crucial for the early-stage assessment of the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov These in silico approaches not only accelerate the discovery process but also minimize the need for extensive and costly experimental screening.

Exploration of Undiscovered Biological Targets and Pathways

Benzothiazole (B30560) derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. jchemrev.compcbiochemres.comijpsr.com Current research aims to uncover novel biological targets and pathways for this compound and its derivatives. The structural versatility of the benzothiazole nucleus allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery. jchemrev.com

Recent studies on benzothiazole derivatives have highlighted their potential to interact with a range of biological targets, including receptor tyrosine kinases (e.g., c-Met and EGFR), the PI3K/Akt/mTOR pathway, and topoisomerases, all of which are critical in cancer progression. nih.govijper.org There is also growing interest in their potential as multitarget-directed ligands for complex multifactorial diseases like Alzheimer's disease, where they have shown inhibitory activity against cholinesterases and monoamine oxidase B (MAO-B). nih.gov Future research will likely focus on identifying novel protein interactions and elucidating the downstream signaling cascades affected by these compounds, potentially revealing new therapeutic avenues for a host of diseases.

Design and Synthesis of Multi-functional Benzothiazole-Acrylic Acid Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs with enhanced efficacy and the ability to overcome drug resistance. nih.gov The this compound scaffold is an ideal platform for creating such multi-functional hybrids.

Researchers are actively designing and synthesizing hybrid molecules that incorporate the benzothiazole-acrylic acid moiety with other biologically active fragments. For example, hybrids with other heterocyclic systems or natural products are being explored to create compounds with dual antioxidant and photoprotective properties for applications in dermatology. nih.gov Other work has focused on creating hybrids with potent anticancer and anti-inflammatory activities. nih.gov The synthesis of these complex molecules often involves multi-step reactions, including the formation of amide or hydrazone linkers to connect the different molecular components. mdpi.com

| Hybrid Type | Target Application | Key Findings |

| Benzothiazole-Thiazolidinone | Anticancer | Significant activity against various cancer cell lines. rsc.org |

| Benzothiazole-Piperazine | Anticancer | Active against colon, breast, and liver cancer cell lines. acs.org |

| Benzothiazole-Cinnamic Acid | Hemostatic Agents | Demonstrated potent platelet aggregation activity. rsc.org |

| Benzothiazole-Acyl-Hydrazone | Multifunctional | Antioxidant, UV-filtering, and antitumor activities. mdpi.com |

Integration with Nanotechnology and Advanced Materials Science

The unique photophysical and electronic properties of the benzothiazole ring system make it an attractive component for the development of advanced materials and nanotechnologies. pcbiochemres.com The integration of this compound and its derivatives into this realm is an exciting and rapidly developing area of research.

In the field of materials science, benzothiazole-containing polymers are being investigated for their potential applications. Furthermore, the inherent fluorescence of some benzothiazole derivatives makes them suitable for use as fluorescent probes for the detection of biologically important species. For instance, a benzothiazole-based probe has been developed for the dual-color imaging of boronic acid-containing agents in living cells. mdpi.com In nanotechnology, these molecules could be incorporated into nanoparticles or other nanostructures for targeted drug delivery or as components of novel biosensors. The ability to functionalize the acrylic acid group provides a convenient handle for conjugation to other molecules or materials, opening up a wide range of possibilities for their use in advanced technological applications.

Q & A

Q. What computational tools validate adsorption mechanisms of benzothiazole derivatives in environmental remediation?

- Methodology : Simulate adsorption isotherms (Langmuir vs. Freundlich models) using Gaussian09. Correlate with experimental data for Co²⁺ removal efficiency (>90% at pH 6) .

- Key Insight : Thiol (-SH) and carboxylate (-COO⁻) groups enhance chelation with metal ions .

Data Contradiction Analysis

- Example : Conflicting reports on benzothiazole cytotoxicity may stem from impurities in commercial samples (e.g., residual Br₂ or acetic acid). Mitigate by repeating synthesis with HPLC-purified intermediates .

- Recommendation : Cross-validate using orthogonal techniques (e.g., NMR for purity, LC-MS for molecular weight confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.